molecular formula C12H16N2O2 B13190335 2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile

2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile

Cat. No.: B13190335
M. Wt: 220.27 g/mol
InChI Key: WQYBHJWEURGHRU-UHFFFAOYSA-N
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Description

2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile is a nitrile-containing aromatic ether derivative characterized by a methoxyphenoxy backbone substituted with an aminomethyl group at the 5-position and a butanenitrile side chain.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-[5-(aminomethyl)-2-methoxyphenoxy]butanenitrile

InChI

InChI=1S/C12H16N2O2/c1-3-10(8-14)16-12-6-9(7-13)4-5-11(12)15-2/h4-6,10H,3,7,13H2,1-2H3

InChI Key

WQYBHJWEURGHRU-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)OC1=C(C=CC(=C1)CN)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile typically involves the reaction of 2-methoxyphenol with butanenitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. .

Scientific Research Applications

2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several derivatives reported in recent literature. Below is a detailed comparison based on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Melting Point (°C) Biological Activity/Receptor Affinity
2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile Methoxyphenoxy + butanenitrile -NH2CH2, -OCH3, -CN N/A* Not reported (structural analogs suggest β-adrenoceptor affinity potential)
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazolyl + acetamide -SCH3, -OCH3, -OCH2CO- 135–136 Antifungal, antibacterial (inferred from thiadiazole analogs)
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Thiadiazolyl + ethylthio -SC2H5, -OCH3 138–140 Moderate anti-inflammatory activity
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Indolyl + methoxyphenoxy ethylamino -OCH3, -NHCH2CH2O- N/A β1-adrenoceptor binding (Ki = 12 nM), antiarrhythmic

Notes:

  • Physicochemical Properties : The presence of the nitrile group (-CN) may lower melting points compared to acetamide derivatives (e.g., 5k: 135–136°C) due to reduced intermolecular hydrogen bonding.
  • Biological Activity: While the compound itself lacks direct activity data, methoxyphenoxy ethylamino derivatives (e.g., indolyl analogs in ) exhibit β1-adrenoceptor binding (Ki = 12 nM) and antiarrhythmic effects, suggesting a plausible mechanism for the target compound if functionalized similarly .

Key Research Findings

Thiadiazole Derivatives: Compounds like 5k and 5l demonstrate moderate antimicrobial activity, attributed to the thiadiazole core’s ability to disrupt microbial membrane integrity . The absence of this moiety in the target compound may shift its bioactivity profile toward non-antimicrobial applications.

Methoxyphenoxy Ethylamino Analogs: highlights β1-adrenoceptor affinity in indolyl-methoxyphenoxy derivatives, implying that the methoxyphenoxy group in the target compound could serve as a pharmacophore for cardiovascular applications if paired with appropriate side chains .

Biological Activity

2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile, also known as this compound hydrochloride, is an organic compound with a molecular formula of C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and receptors. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a butanenitrile group linked to a methoxyphenoxy moiety. The presence of functional groups such as the nitrile and amine allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which can be exploited for further derivatization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may:

  • Inhibit Enzymatic Activity: Initial research indicates potential inhibition of enzymes involved in metabolic pathways, particularly those related to inflammation and pain response.
  • Interact with Receptors: There is evidence suggesting that the compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

Anti-inflammatory and Analgesic Properties

Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Tyrosinase Inhibition

A comparative analysis with other compounds has highlighted its potential as a tyrosinase inhibitor , which is significant for applications in skin lightening agents. Tyrosinase is a key enzyme in melanogenesis, and inhibiting its activity can reduce melanin production. In vitro studies demonstrated that structural analogs exhibited competitive inhibition against mushroom tyrosinase, suggesting that this compound may share similar properties .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
2-Amino-N-ethyl-2-methylpropanamide hydrochlorideC₆H₁₅ClN₂OSimple amine structureUsed in polymerization processes
2-Methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide hydrochlorideC₁₅H₁₉ClN₂O₃SContains sulfonamide groupPotential anti-cancer properties
3-Amino-1-(3-hydroxyazetidin-1-yl)propan-1-oneC₇H₁₄N₂O₂Contains hydroxyl groupVersatile for various applications

The uniqueness of this compound lies in its specific combination of functional groups, which may endow it with distinct biological activities not present in other similar compounds .

Case Studies

Several studies have investigated the biological activities associated with this compound:

  • In Vitro Studies on Melanogenesis: Research involving B16F10 melanoma cells demonstrated that certain analogs inhibited cellular tyrosinase activity more effectively than traditional agents like kojic acid .
  • Antioxidant Activity Assessment: The antioxidant capacity was evaluated using DPPH and ABTS assays, showing that derivatives could scavenge free radicals effectively, indicating potential applications in cosmetics and dermatology .
  • Antimicrobial Properties: Some derivatives have been tested for antimicrobial activity against various bacterial strains, revealing promising results that warrant further investigation .

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